8-Hydrazono-7,8-dihydro-1H-purine

Medicinal Chemistry Heterocyclic Synthesis Purine Chemistry

A common pain point in purine analog synthesis is the unintended cyclization of 6-hydrazinopurine isomers, leading to incorrect products. 8-Hydrazono-7,8-dihydro-1H-purine (CAS 116799-06-5) provides the regiochemically distinct hydrazone isomer that resists premature cyclization. - Enables controlled synthesis of s-triazolopurines and arabinoside nucleoside analogs with higher reproducibility. - Supplied at >97% purity for direct use in method development, minimizing prep time. - High thermal stability (predicted high boiling point) offers safer handling at elevated temperatures.

Molecular Formula C5H6N6
Molecular Weight 150.145
CAS No. 116799-06-5
Cat. No. B569719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydrazono-7,8-dihydro-1H-purine
CAS116799-06-5
Synonyms8H-Purin-8-one, 1,7-dihydro-, hydrazone (9CI)
Molecular FormulaC5H6N6
Molecular Weight150.145
Structural Identifiers
SMILESC1=C2C(=NC=N1)N=C(N2)NN
InChIInChI=1S/C5H6N6/c6-11-5-9-3-1-7-2-8-4(3)10-5/h1-2H,6H2,(H2,7,8,9,10,11)
InChIKeyKCTCPBCCJJSXMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydrazono-7,8-dihydro-1H-purine: Chemical Profile & Sourcing


8-Hydrazono-7,8-dihydro-1H-purine (CAS 116799-06-5), also known as 7H-purin-8-ylhydrazine, is a purine derivative characterized by a hydrazone functional group at the 8-position of the purine ring system . With a molecular formula of C5H6N6 and a molecular weight of 150.14 g/mol, it serves primarily as a research intermediate in the synthesis of modified purine nucleosides and heterocyclic compounds . Its core value for scientific procurement is rooted in its specific regiochemistry, which dictates unique reactivity patterns not achievable with other hydrazino-purine isomers.

Regiospecific 8-hydrazono-purine intermediate for heterocyclic synthesis

Enables construction of modified purine nucleosides and analog libraries

Hydrazone reactivity profile distinct from 6-substituted isomers

8-Hydrazono-7,8-dihydro-1H-purine: Irreplaceability in Synthesis


Generic substitution with other hydrazino-purine isomers, such as 6-hydrazinopurine, is not feasible due to fundamentally different reaction outcomes dictated by the position of the hydrazono group. As demonstrated in peer-reviewed synthesis studies, the 8-substituted isomer exhibits a distinct resistance to cyclization reactions that readily proceed with the 6-isomer, leading to different product profiles [1]. This divergent reactivity directly impacts the synthetic route and yield of target molecules like s-triazolopurines, making the procurement of the correct 8-hydrazono isomer essential for reproducible research outcomes.

8-Hydrazono isomer (this product)
vs
6-Hydrazinopurine (common alternative)

Cyclization reactivity may diverge completely; 8-isomer resists cyclization under conditions where 6-isomer readily cyclizes.

8-Substituted pathway
vs
6-Substituted pathway

Synthetic route and product profile (e.g., s-triazolopurine formation) may not transfer; direct substitution risks irreproducible outcomes.

8-Hydrazono-7,8-dihydro-1H-purine Comparator Analysis


Divergent Cyclization: 8-Hydrazono vs. 6-Hydrazinopurine

In a direct experimental comparison, 8-Hydrazono-7,8-dihydro-1H-purine (as purin-8-ylhydrazine) demonstrates a starkly different reactivity profile compared to its 6-substituted isomer, purin-6-ylhydrazine. The 6-isomer reacts with carbon disulfide to cyclize and form s-triazolo[3,4-i]purine-3(2H)-thione, which can be further alkylated. In contrast, the 8-isomer reacts with triethyl orthoacetate to yield only a non-cyclized intermediate, N-(1'-ethoxyethylidene)-9-methylpurin-8-ylhydrazine, which resists further cyclization [1]. This is a critical differentiation point for synthetic planning.

Cyclization Reactivity
Head-to-head
8-isomer: resisted cyclization; 6-isomer: readily cyclized to thione
Pathway-specific intermediate; substitution alters product profile
Direct experimental comparison (Brown, 1982)
Medicinal Chemistry Heterocyclic Synthesis Purine Chemistry

Key Purine Arabinoside Intermediate

8-Hydrazono-7,8-dihydro-1H-purine derivatives are identified as crucial intermediates in a high-yield synthesis of purine arabinosides, a class of antiviral and anticancer nucleoside analogs. The 8-hydrazino group is introduced via nucleophilic attack of hydrazine on purine 8,2′-O-cyclonucleosides. Subsequent oxidation of the resulting 8-hydrazinopurine arabinoside with yellow mercury (II) oxide provides the target arabinosides (ara-A, ara-Hx, ara-G) in high yields [1]. While the study uses more complex nucleoside precursors, the core 8-hydrazono-purine motif is the defining functional handle for this transformation.

Arabinoside Synthesis
Class-level
8-hydrazono motif enables oxidative conversion to purine arabinosides
Supports nucleoside analog research synthesis
Reported high-yield route (Ikehara, 1978)
Nucleoside Chemistry Antiviral Research Synthetic Methodology

Physicochemical Profile: Formulation & Handling

The predicted physicochemical properties of 8-Hydrazono-7,8-dihydro-1H-purine provide a baseline for laboratory handling and formulation. Its density is predicted to be 2.0±0.1 g/cm³, and it has a relatively high boiling point of 343.5±25.0 °C at 760 mmHg, with a flash point of 161.5±23.2 °C . Commercially, it is typically supplied at a purity of ≥97% . These properties are advantageous for long-term storage and use in high-temperature reactions, compared to less thermally stable hydrazine derivatives.

Thermal Stability & Purity
Data to verify
Predicted BP 343.5±25.0 °C; supplier purity ≥97%
May support high-temperature reaction suitability
Predicted data; verify under your reaction conditions
Pre-formulation Analytical Chemistry Safety Assessment

8-Hydrazono-7,8-dihydro-1H-purine Application Scenarios


Non-Cyclized Hydrazone Intermediates for Heterocycle Libraries

Based on its demonstrated resistance to cyclization [1], this compound is the ideal starting material for projects requiring a purine-hydrazone intermediate that will not prematurely cyclize. Medicinal chemistry groups building libraries of 8-substituted purines can exploit this unique stability to introduce further modifications at the hydrazone moiety before triggering a controlled cyclization under different conditions.

Purine Arabinoside Antiviral Precursor

Research programs focused on synthesizing arabinoside nucleoside analogs for antiviral or anticancer screening should consider this compound as a core structural motif. The established synthetic route demonstrates that the 8-hydrazono group is a necessary functional handle for the critical oxidative step that yields the final, biologically active arabinoside product [2].

Thermally Stable Hydrazine for High-Temperature Reactions

For process chemists developing reactions at elevated temperatures, the high predicted boiling point and flash point of this compound suggest it is a safer and more robust choice than many volatile hydrazine derivatives. Its commercial availability at >97% purity also supports its direct use in methodology studies without pre-purification, streamlining the procurement to experimentation workflow.

Application
Selection Property
Validation Focus
Purine-hydrazone intermediate for heterocycle libraries
Resistance to premature cyclization
Verify cyclization resistance under your synthetic conditions
Arabinoside nucleoside precursor synthesis
8-hydrazono functional handle for oxidative conversion
Confirm oxidative arabinoside formation in your system
High-temperature reaction applications
Higher predicted boiling point and flash point
Review thermal stability data and purity specification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydrazono-7,8-dihydro-1H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.